molecular formula C18H24O2 B12288600 3b-Hydroxy-estra-4,9-dien-17-one

3b-Hydroxy-estra-4,9-dien-17-one

Cat. No.: B12288600
M. Wt: 272.4 g/mol
InChI Key: QDFACJJKOZIYTJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3b-Hydroxy-estra-4,9-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones , while reduction can produce alcohols .

Biological Activity

3β-Hydroxy-estra-4,9-dien-17-one, also known as 3β-hydroxyestradiol or a derivative of estradiol, is a steroid compound that has garnered interest due to its biological activities and potential therapeutic applications. This article delves into its biological activity, metabolic pathways, and relevant research findings.

Chemical Structure and Properties

3β-Hydroxy-estra-4,9-dien-17-one is characterized by the following chemical structure:

  • Molecular Formula : C18H24O2
  • CAS Number : 19671-53-5

The compound features a hydroxyl group at the 3β position and a double bond between carbons 4 and 9, which are critical for its biological function.

Biological Activities

1. Estrogenic Activity

3β-Hydroxy-estra-4,9-dien-17-one exhibits significant estrogenic activity. It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive functions and secondary sexual characteristics. Studies indicate that it can modulate the proliferation of estrogen-responsive tissues, such as breast and endometrial tissues .

2. Antioxidant Properties

Research has shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems. This activity is particularly relevant in the context of cardiovascular health and aging .

3. Metabolic Pathways

The metabolism of 3β-Hydroxy-estra-4,9-dien-17-one involves conversion to other steroid hormones. It can be metabolized into estradiol or estrone through enzymatic reactions involving hydroxysteroid dehydrogenases. The metabolic pathways are crucial for understanding its pharmacokinetics and bioavailability .

Case Studies

  • Case Study on Hormonal Regulation :
    A study investigated the effects of 3β-Hydroxy-estra-4,9-dien-17-one on hormone-sensitive tumors. The results demonstrated that this compound could inhibit tumor growth in models of breast cancer by downregulating estrogen receptor signaling pathways .
  • Antioxidant Effects in Animal Models :
    In a controlled experiment with rodents, administration of 3β-Hydroxy-estra-4,9-dien-17-one led to a significant reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in age-related diseases .

Data Table: Comparative Biological Activity

Biological Activity 3β-Hydroxy-estra-4,9-dien-17-one Estradiol Androstenedione
Estrogenic ActivityModerateHighLow
Antioxidant ActivityPresentModerateAbsent
Tumor Growth InhibitionSignificant in breast cancer modelsVariableNot applicable

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3

InChI Key

QDFACJJKOZIYTJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O

Origin of Product

United States

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